2-Aminoheptanedioic acid
Overview
Description
2-Aminoheptanedioic acid, also known as alpha-aminopimelic acid, is an organic compound belonging to the class of alpha amino acids. It is characterized by the presence of an amino group attached to the second carbon of heptanedioic acid. This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. It plays a significant role in the biosynthesis of bacterial cell wall peptidoglycan .
Mechanism of Action
Target of Action
2-Aminoheptanedioic acid, also known as L-2-aminopimelic acid , is a small molecule that primarily targets the 2,3,4,5-tetrahydropyridine-2,6-dicarboxylate N-succinyltransferase in prokaryotic organisms . This enzyme plays a crucial role in the biosynthesis of amino acids and peptides, which are essential components of proteins and other biological molecules.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the enzyme’s activity and thereby affecting the synthesis of amino acids and peptides
Biochemical Pathways
These pathways could include the biosynthesis and degradation of various amino acids, as well as the broader protein metabolism .
Result of Action
Given its interaction with an enzyme involved in amino acid and peptide synthesis, it can be inferred that this compound may influence the levels and activities of these molecules within cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoheptanedioic acid can be synthesized through various methods. One common approach involves the reaction of glutaric anhydride with ammonia, followed by hydrogenation. The reaction conditions typically involve elevated temperatures and pressures to facilitate the hydrogenation process .
Industrial Production Methods: In industrial settings, this compound is produced through fermentation processes using specific bacterial strains. These bacteria are engineered to overproduce the compound, which is then extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: 2-Aminoheptanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of N-substituted derivatives
Scientific Research Applications
2-Aminoheptanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of bacterial cell wall components.
Medicine: Research is ongoing to explore its potential as an antibacterial agent due to its role in inhibiting diaminopimelic acid biosynthesis.
Industry: It is utilized in the production of biodegradable polymers and other industrial chemicals
Comparison with Similar Compounds
2-Aminoadipic acid: Differing by one carbon, it is another alpha amino acid involved in lysine biosynthesis.
2-Aminopimelic acid: A homologous compound with similar structural features but different biological roles.
Uniqueness: Its structural similarity to other alpha amino acids allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
2-aminoheptanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQLUIFNNFIIKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00978316 | |
Record name | 2-Aminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-76-9, 3721-85-5 | |
Record name | 2-Aminopimelic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminopimelic acid, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Aminopimelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC402480 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Aminoheptanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00978316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-aminopimelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINOPIMELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V76629V970 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Aminoheptanedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034252 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding elevated 2-aminoheptanedioic acid in certain lymphoma subtypes?
A1: The study by [] found that this compound was more abundant in the plasma of patients with diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL) compared to healthy controls. While the study acknowledges its limitations, particularly the small sample size, this finding suggests that this compound could potentially serve as a biomarker for these specific lymphoma subtypes. Further research is crucial to validate this finding and understand the underlying biological mechanisms responsible for the altered levels of this metabolite in DLBCL and CLL.
Q2: What are the next steps in researching this compound in lymphoma?
A2: Building on the findings of [], future research should focus on:
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